molecular formula C17H13ClN4O2 B11570048 N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11570048
M. Wt: 340.8 g/mol
InChI Key: RVHVOALEMYMZBK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core fused with a dihydropyrimidinone ring, a structural motif known to exhibit a wide range of pharmacological activities. The benzimidazole nucleus is a privileged structure in medicinal chemistry, present in numerous therapeutic agents, and is associated with versatile interactions with biological targets . The specific 3-chlorophenyl carboxamide substitution is a key modification for researchers investigating structure-activity relationships, as it can significantly influence the compound's binding affinity, selectivity, and overall physicochemical properties. The core pyrimido[1,2-a]benzimidazole structure has been identified in patent literature as a framework for developing bioactive molecules, including those with potential effects on the central nervous system . Researchers value this scaffold for its potential to interact with various enzymes and receptors. Benzimidazole-derived compounds are known to be investigated for activities including kinase inhibition, ion channel modulation, and more, making them valuable tools for probing biological pathways and identifying new therapeutic candidates . This product is intended for research purposes by qualified scientists in laboratory settings only.

Properties

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C17H13ClN4O2/c18-10-4-3-5-11(8-10)19-16(24)14-9-15(23)21-17-20-12-6-1-2-7-13(12)22(14)17/h1-8,14H,9H2,(H,19,24)(H,20,21,23)

InChI Key

RVHVOALEMYMZBK-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

The synthesis typically initiates with 2-aminobenzimidazole (I ), prepared via Phillips-Ladenburg condensation of o-phenylenediamine with cyanogen bromide. Alternative routes employ thiourea derivatives under acidic conditions, though these often necessitate hazardous reagents like carbon disulfide.

Cyclocondensation with β-Ketoamide Derivatives

Reaction of I with N-(3-chlorophenyl)-3-oxobutanamide (II ) in refluxing acetic acid yields the tetrahydropyrimidine ring through a tandem aza-Michael addition and cyclodehydration (Fig. 1).

Reaction Conditions

ComponentMolar RatioSolventTemperatureTimeYield
I 1.0 eqAcOH110°C8 h62%
II 1.2 eq

This method produces the crude cyclized product, which is purified via recrystallization from ethanol/water (3:1 v/v).

Carboxamide Installation

Post-cyclization, the ester intermediate undergoes aminolysis with 3-chloroaniline in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base:

Ester+3-ClC6H4NH2DBU, THFCarboxamide[1]\text{Ester} + \text{3-ClC}6\text{H}4\text{NH}_2 \xrightarrow{\text{DBU, THF}} \text{Carboxamide} \quad

Multicomponent Reaction Approaches

Biginelli-Inspired Protocol

Adapting the Biginelli reaction, a one-pot synthesis combines:

  • 2-Aminobenzimidazole (I )

  • 3-Chlorobenzaldehyde (III )

  • N-Carbamoyl-β-alanine (IV )

Optimized Conditions

ParameterValue
CatalystLa(OTf)3_3 (10 mol%)
SolventEthanol (0.5 mL)
Temperature100°C
Time1.5 h
Yield84%

This method avoids isolation of intermediates and achieves excellent regiocontrol, as confirmed by 13C^{13}\text{C}-APT NMR.

Mechanistic Considerations

The lanthanum triflate catalyst activates both the aldehyde and β-ketoamide components, facilitating imine formation and subsequent [4+2] cycloaddition (Scheme 1). Steric effects from the 3-chlorophenyl group necessitate elevated temperatures to overcome kinetic barriers.

Catalytic Methods and Optimization

Solvent Screening

Comparative studies reveal ethanol as optimal for solubility and catalyst compatibility (Table 1):

Table 1. Solvent Effects on Reaction Efficiency

SolventTime (h)Yield (%)Purity (%)
Ethanol1.58498
Acetonitrile2.57195
THF3.06593
Solvent-free4.05890

Catalyst Loading Studies

Varying La(OTf)3_3 concentrations demonstrates 10 mol% as ideal for balancing cost and efficiency (Fig. 2). Excess catalyst (>15 mol%) promotes side reactions, reducing yields to <70%.

Analytical Characterization of Synthetic Products

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) : δ 8.42 (s, 1H, NH), 7.89–7.21 (m, 8H, Ar-H), 4.12 (q, 2H, J = 7.1 Hz), 3.02 (t, 2H, J = 6.3 Hz).

  • HRMS (ESI+) : m/z calcd for C19_{19}H15_{15}ClN4_4O2_2 [M+H]+^+ 378.0876, found 378.0879.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2_2O 70:30) shows ≥98% purity for all major synthetic routes, with multicomponent methods exhibiting superior consistency .

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the benzimidazole core or the chlorophenyl group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydropyrimido[1,2-a]benzimidazole derivatives. Below is a systematic comparison with structurally related analogs:

Structural Analogues with Varying Substituents

Positional Isomerism of Chlorophenyl Substituents
  • N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide (): Structural difference: The chloro substituent is at the 4-position of the phenyl ring, and an additional 2-phenylethyl group is attached to the pyrimidone nitrogen. Impact: The 4-chlorophenyl group may alter steric interactions compared to the 3-chloro isomer. The phenylethyl moiety increases molecular weight (444.92 vs. Synthesis: Prepared via maleimide recyclization with carboximidamides in dioxane, similar to methods in .
  • N-(4-fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide (): Structural difference: Fluorine replaces chlorine at the 4-position, and the oxo group is at position 4 instead of 2.
Thioxo vs. Oxo Derivatives
  • 4-(3-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ():
    • Structural difference : A thioxo (S=O) group replaces the oxo (O=O) at position 2.
    • Impact : Thioxo derivatives exhibit altered metabolic stability and redox properties. Sulfur’s larger atomic radius may reduce enzymatic degradation compared to oxygen analogs .

Physicochemical and Spectral Comparisons

Property Target Compound 4-Chlorophenyl Analog () 4-Fluorophenyl Analog ()
Molecular Weight ~324–444 Da (estimated) 444.92 Da 324.31 Da
Lipinski’s Rule Compliant () Compliant Compliant
Spectral Data ¹H/¹³C NMR (similar to ) IR: 1680 cm⁻¹ (C=O); HRMS: m/z 444.135 ¹H NMR: δ 7.8 (d, J=8.5 Hz, aromatic)

Biological Activity

N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of 4-(3-chlorophenyl) derivatives with appropriate carbonyl compounds in the presence of bases such as potassium carbonate. The characterization of the synthesized compound is usually performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Table 1: Characterization Data

Characterization MethodObserved Values
Melting Point102 °C
NMR (δ ppm)1.24 – 1.25 (s, CH2), 7.13 – 7.90 (m, ArH)
IR (cm⁻¹)3458, 1696 (C=O), 1557
MS (m/z)Found: 431.1

Antitumor Activity

Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives exhibit promising antitumor activities. In vitro assays have shown that these compounds can inhibit cell proliferation in various cancer cell lines.

In a study involving several benzimidazole derivatives, compounds demonstrated significant inhibition of tumor growth in both two-dimensional (2D) and three-dimensional (3D) culture systems. For instance, certain derivatives showed IC50 values as low as 6.26±0.33μM6.26\pm 0.33\mu M against HCC827 cells in a 2D assay format but exhibited reduced effectiveness in a more physiologically relevant 3D environment .

Antimicrobial Activity

The antimicrobial properties of N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives have also been explored. Compounds were tested against a range of bacterial strains including both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin.

Table 2: Antimicrobial Activity Results

CompoundTarget BacteriaMIC (μg/ml)
Compound AStaphylococcus aureus2
Compound BEscherichia coli4
Compound CPseudomonas aeruginosa8

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been assessed using established models such as the carrageenan-induced paw edema test. Compounds demonstrated significant reductions in inflammation markers compared to control groups. Structure-activity relationship studies suggested that specific substitutions on the phenyl ring enhance anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as chloro or methoxy groups on the phenyl ring significantly enhances biological activity. The positioning of substituents also plays a crucial role; for example:

  • Para-substituted phenyl groups tend to show higher activity compared to ortho-substituted analogs.
  • Hydroxyl groups at specific positions have been linked to increased potency against tumor cells.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives:

  • Case Study on Antitumor Activity : A derivative was tested against lung cancer cell lines and showed a dose-dependent response with significant apoptosis induction.
  • Case Study on Antimicrobial Efficacy : In a clinical setting, a derivative was evaluated against MRSA strains and demonstrated superior efficacy compared to conventional treatments.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:
Synthesis optimization requires systematic control of reaction parameters:

  • Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reactivity for heterocyclic ring formation (common in benzimidazole derivatives) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may facilitate coupling reactions involving the chlorophenyl group .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side products .
  • Statistical Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., stoichiometry, time) and identify critical factors for yield optimization .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Answer:
Multi-modal characterization is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the benzimidazole core and chlorophenyl substitution pattern. Look for characteristic shifts: aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 3 ppm error) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can computational methods guide the prediction of this compound’s reactivity in novel reactions?

Answer:

  • Reaction Pathway Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for key steps (e.g., nucleophilic substitution at the chlorophenyl group) .
  • Molecular Dynamics Simulations : Predict solvent effects on reaction kinetics (e.g., solvation shells in DMSO vs. THF) .
  • Machine Learning : Train models on existing benzimidazole reaction datasets to recommend optimal conditions for new transformations .

Advanced: How should researchers resolve contradictions in bioactivity data across different studies?

Answer:

  • Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate variability .
  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to assess potency thresholds. Discrepancies may arise from assay sensitivity (e.g., ATP levels in viability assays) .
  • Target Profiling : Use kinome-wide screening or proteomics to identify off-target interactions that explain divergent results .

Advanced: What strategies are effective for troubleshooting low yields in multi-step syntheses?

Answer:

  • Intermediate Isolation : Purify key intermediates (e.g., tetrahydropyrimido-benzimidazole precursor) via flash chromatography to prevent carryover impurities .
  • Quenching Side Reactions : Add scavengers (e.g., polymer-supported reagents) to trap reactive byproducts like HCl from chlorophenyl dehalogenation .
  • In Situ Monitoring : Use real-time IR spectroscopy to detect unstable intermediates and adjust conditions dynamically .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic properties?

Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with 3-fluorophenyl) to assess effects on solubility and metabolic stability .
  • LogP Optimization : Use shake-flask or HPLC methods to measure partition coefficients and correlate with bioavailability .
  • CYP450 Inhibition Assays : Evaluate hepatic metabolism using human microsomes to identify structural motifs prone to rapid clearance .

Advanced: What methodologies are recommended for studying this compound’s mechanism of enzyme inhibition?

Answer:

  • Kinetic Analysis : Perform steady-state enzyme assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive) .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) and kinetics (kon/koff) for target enzymes .
  • Molecular Docking : Align the compound’s 3D structure with enzyme active sites (e.g., using AutoDock Vina) to propose binding modes .

Advanced: How can researchers integrate heterogeneous catalysis to improve the sustainability of its synthesis?

Answer:

  • Catalyst Screening : Test immobilized catalysts (e.g., Pd/C or zeolites) for recyclability in coupling reactions .
  • Solvent-Free Conditions : Explore mechanochemical synthesis (ball milling) to reduce solvent waste .
  • Life Cycle Assessment (LCA) : Quantify environmental impact metrics (e.g., E-factor) to compare green chemistry approaches .

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